molecular formula C14H12N2O2 B3838788 N'-benzylidene-2-hydroxybenzohydrazide CAS No. 18269-02-8

N'-benzylidene-2-hydroxybenzohydrazide

Cat. No.: B3838788
CAS No.: 18269-02-8
M. Wt: 240.26 g/mol
InChI Key: MQVYZQJKLKKBNJ-XNTDXEJSSA-N
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Description

N’-benzylidene-2-hydroxybenzohydrazide is an organic compound with the molecular formula C14H12N2O2 It is a type of hydrazone, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzylidene-2-hydroxybenzohydrazide can be synthesized through a condensation reaction between salicylic acid hydrazide and benzaldehyde. The reaction typically involves mixing equimolar amounts of salicylic acid hydrazide and benzaldehyde in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

Salicylic acid hydrazide+BenzaldehydeN’-benzylidene-2-hydroxybenzohydrazide+Water\text{Salicylic acid hydrazide} + \text{Benzaldehyde} \rightarrow \text{N'-benzylidene-2-hydroxybenzohydrazide} + \text{Water} Salicylic acid hydrazide+Benzaldehyde→N’-benzylidene-2-hydroxybenzohydrazide+Water

The product is then isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-benzylidene-2-hydroxybenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-2-hydroxybenzohydrazide are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .

Scientific Research Applications

N’-benzylidene-2-hydroxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-benzylidene-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through various modes of binding, including intercalation and groove binding. The interaction with DNA can interfere with cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylidene-2,4-dihydroxybenzohydrazide
  • N’- (3- (benzyloxy)benzylidene)-2-hydroxybenzohydrazide
  • N’- (4- (diethylamino)benzylidene)-2-hydroxybenzohydrazide
  • N’-benzylidene-4-hydroxybenzohydrazide

Uniqueness

N’-benzylidene-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both benzylidene and hydroxy groups, which contribute to its ability to form stable metal complexes and exhibit photoluminescent properties. These characteristics distinguish it from other similar compounds and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)14(18)16-15-10-11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVYZQJKLKKBNJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-02-8
Record name NSC148195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N'-benzylidene-2-hydroxybenzohydrazide relate to its antimicrobial activity?

A2: While the provided research focuses heavily on synthesis and characterization, one study [] investigates the antibacterial activity of this compound and its derivatives against Escherichia coli. It suggests that the presence and position of a methoxy substituent on the benzylidene ring influences the compound's activity. Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited higher activity compared to the unsubstituted and 2-methoxy substituted analogs. This highlights the potential for tailoring antimicrobial activity by modifying the substituents on the aromatic ring.

Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?

A2: Various spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds. These include:

  • UV-Vis Spectroscopy: Used to analyze the compound's absorption characteristics in the ultraviolet-visible light range [, , ].
  • FTIR Spectroscopy: Provides information about the functional groups present in the molecule by analyzing the infrared absorption spectrum [, , ].
  • 1H-NMR Spectroscopy: Offers detailed insights into the hydrogen atom environments within the molecule, aiding in structural elucidation [, , ].

Q3: Beyond antimicrobial activity, have other biological activities of this compound been explored?

A4: Yes. One study [] investigated the synthesis and characterization of transition and rare earth metal complexes of N-benzylidene-2-hydroxybenzohydrazide. These complexes, along with the parent ligand, were screened for both antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Trichoderma. This suggests that N-benzylidene-2-hydroxybenzohydrazide and its metal complexes have potential as broader-spectrum antimicrobial agents.

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